
2-Fluoro-6-hydroxybenzonitrile
Description
Contextual Significance in Organic Chemistry and Interdisciplinary Fields
2-Fluoro-6-hydroxybenzonitrile serves as a crucial intermediate in the synthesis of a wide array of more complex organic molecules. chemimpex.com Its trifunctional nature allows for a variety of chemical transformations, making it a valuable tool for organic chemists. The presence of the fluorine atom, hydroxyl group, and nitrile group enhances its reactivity and solubility, facilitating its use as a building block in the creation of diverse chemical compounds. chemimpex.com
The significance of this compound extends beyond traditional organic synthesis into several interdisciplinary fields:
Medicinal Chemistry: It is a key component in the development of new pharmaceutical agents. chemimpex.comchemimpex.com Researchers utilize it in the design of drugs targeting a range of diseases, with notable investigations into its potential for creating anti-inflammatory and anti-cancer medications. chemimpex.com The ability of this compound to participate in nucleophilic substitution reactions is essential for constructing the complex molecular architectures required in drug discovery. chemimpex.com
Agrochemicals: In the agricultural sector, this compound is valuable for formulating effective herbicides and pesticides, contributing to crop protection. chemimpex.comchemimpex.com
Materials Science: this compound is employed in the development of advanced materials, such as polymers and coatings. chemimpex.comchemimpex.com Its inherent properties can enhance the durability and chemical resistance of these materials. chemimpex.comchemimpex.com It is also used as an intermediate in the synthesis of liquid crystals. lookchem.com
Overview of Research Trajectories and Current Challenges
Current research involving this compound is largely focused on leveraging its unique structural features for the synthesis of novel compounds with specific functionalities. A significant research trajectory is its application as a synthon, a building block used in retrosynthetic analysis to design the synthesis of more complex molecules.
One of the primary research directions is the exploration of its derivatives. For instance, its bromo-substituted counterpart, 4-Bromo-2-fluoro-6-hydroxybenzonitrile, has been investigated for its potential as a biochemical probe and for its therapeutic properties. The synthesis of such derivatives often involves electrophilic substitution reactions, where the existing functional groups on the this compound ring direct the position of the incoming substituent.
A notable challenge in the synthesis of derivatives is achieving regioselectivity, which is the control of the position of chemical bond formation. For example, in the bromination of this compound, careful control of reaction conditions using reagents like N-bromosuccinimide (NBS) is necessary to ensure the bromine atom is introduced at the desired position. Verifying the regioselectivity of these reactions requires sophisticated analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Another area of active research involves understanding the fundamental spectroscopic properties of fluorinated benzonitriles. Studies using techniques like two-color resonance two-photon ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy have been conducted on related isomers like 2-fluorobenzonitrile to determine their electronic and vibrational structures. mdpi.com These fundamental studies provide insights that are crucial for understanding the behavior of this compound in various chemical environments.
The synthesis of this compound itself can be a multi-step process. One documented synthetic route for a related isomer, 5-Fluoro-2-hydroxybenzonitrile, starts from 5-Fluorosalicylaldoxime and involves reaction with acetic anhydride followed by treatment with potassium hydroxide. Similar multi-step syntheses are likely employed for this compound, starting from precursors such as 2-fluoro-6-hydroxybenzaldehyde or 2-fluoro-6-methoxybenzonitrile. lookchem.com The optimization of these synthetic routes to improve yield and reduce the number of steps remains an ongoing challenge for chemists.
The market for this compound and other specialty chemicals is also a subject of analysis, indicating its commercial relevance and the demand for it in various industries. alliedmarketresearch.comalliedmarketresearch.com
Properties
IUPAC Name |
2-fluoro-6-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBHNFDMNFHZFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382515 | |
Record name | 2-fluoro-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140675-43-0 | |
Record name | 2-Cyano-3-fluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140675-43-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-fluoro-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Fluoro-6-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Strategies for 2-fluoro-6-hydroxybenzonitrile and Its Analogues
Established Synthetic Pathways for the Core Structure
The foundational synthesis of 2-fluoro-6-hydroxybenzonitrile primarily relies on precursor-based approaches and strategic halogenation and fluorination reactions.
Precursor-Based Synthesis Approaches
The synthesis of this compound can be accomplished through the demethylation of 2-fluoro-6-methoxybenzonitrile. A common method involves heating 2-fluoro-6-methoxybenzonitrile with pyridine hydrochloride. google.com This process effectively removes the methyl group from the methoxy ether, yielding the desired hydroxyl group.
Another precursor-based approach starts from 5-fluorosalicylaldoxime. This compound is treated with acetic anhydride, followed by reaction with potassium hydroxide in a mixture of water and ethanol. The reaction mixture is then acidified to precipitate the product, 5-fluoro-2-hydroxybenzonitrile, which is an isomer of the target compound.
The reduction of the nitrile group in 2-hydroxybenzonitrile using borane can produce 2-hydroxybenzylamine, which serves as a precursor for other derivatives.
Halogenation and Fluorination Strategies
Direct halogenation and fluorination of benzonitrile precursors are common strategies to introduce the required substituents. For instance, the synthesis of analogues like 4-bromo-2-fluoro-6-hydroxybenzonitrile often involves the bromination and subsequent fluorination of a suitable benzonitrile derivative. Bromination can be achieved using agents like N-bromosuccinimide (NBS), while fluorination may employ reagents such as potassium fluoride or cesium fluoride. The regioselectivity of these reactions is a critical factor, often controlled by reaction conditions and the use of protecting groups for the hydroxyl function.
A mild and general method for the C-H fluorination of nitrogen-containing heteroarenes to their 2-fluoro counterparts utilizes silver(II) fluoride (AgF2). google.com This method is advantageous due to its ambient reaction temperature and high selectivity for the 2-position. google.com The resulting fluorinated heteroarenes can then serve as precursors for further functionalization. google.com
Advanced Synthesis of Derivatives and Analogues
Building upon the core structure of this compound, advanced synthetic methods are employed to create a wide array of derivatives with extended molecular architectures. These methods include nucleophilic substitution, coupling reactions, and cyclization methodologies.
Nucleophilic Substitution Reactions in Complex Molecule Synthesis
The fluorine atom in this compound and its analogues is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. chemimpex.comnih.gov This reactivity is particularly useful in the late-stage functionalization of complex molecules. nih.govresearchgate.net The high electronegativity of fluorine often makes fluorinated aromatics more reactive towards nucleophiles than their chlorinated counterparts. acs.org
For example, the fluorine atom can be displaced by nitrogen, oxygen, sulfur, or carbon-based nucleophiles. nih.gov These reactions are often performed under mild conditions to tolerate the presence of other functional groups within complex molecules. nih.govacs.org A patent describes the reaction of this compound with bromoethane in the presence of potassium carbonate in DMF to yield the corresponding ethoxy derivative. google.com
The development of mild SNAr conditions is crucial for the synthesis of medicinally important compounds, enabling the creation of diverse derivatives for structure-activity relationship (SAR) studies. nih.govacs.org
Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki, Heck coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for forming new carbon-carbon bonds and extending the molecular architecture of this compound analogues. masterorganicchemistry.comscirp.org
The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryls, polyolefins, and styrenes. wikipedia.org For example, brominated derivatives of this compound can be coupled with various arylboronic acids to create complex biaryl structures. academie-sciences.fr The Suzuki reaction is valued for its scalability and cost-effectiveness in producing pharmaceutical intermediates. wikipedia.org
The Heck reaction couples an aryl or vinyl halide with an alkene to form a more substituted alkene, also catalyzed by palladium. masterorganicchemistry.com This reaction provides a means to introduce vinyl groups onto the aromatic ring of this compound derivatives. researchgate.net
These coupling reactions are indispensable in modern organic synthesis for rapidly generating libraries of analogues for various applications. masterorganicchemistry.comacademie-sciences.fr
Tandem Cyclization and Annulation Methodologies
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex heterocyclic structures from simpler precursors. These methodologies often involve cyclization and annulation steps.
For instance, tandem annulation of 1,3-enynes can lead to the formation of functionalized pyridine and pyrrole derivatives. beilstein-journals.orgd-nb.info The reaction can be initiated by various reagents, and the mechanism often involves a cyclization step followed by aromatization. beilstein-journals.org While not directly starting from this compound, the principles of these reactions can be applied to its derivatives to construct fused ring systems.
Enamide cyclization is another powerful strategy for synthesizing nitrogen-containing heterocycles. beilstein-journals.org The enamide moiety can act as a versatile synthon, participating in various cyclization modes to form complex alkaloids and related structures. beilstein-journals.org
Furthermore, tandem processes involving intramolecular cyclization can be used to construct complex ring systems. For example, a POCl₃-assisted intramolecular cyclization of o-alkynyl-N-phenylformamide derivatives has been developed for the synthesis of indolo[3,2-c]quinolines. researchgate.net
Late-Stage Functionalization Approaches
Late-stage functionalization (LSF) offers a powerful strategy for introducing fluorine atoms into complex molecules at a late point in the synthetic sequence. This approach is particularly valuable in drug discovery, as it allows for the rapid generation of diverse analogues from a common advanced intermediate. acs.org Two prominent LSF techniques for the synthesis of fluorinated benzonitriles are C-H fluorination and nucleophilic aromatic substitution (SNAr).
C-H Fluorination:
Direct C-H fluorination involves the selective replacement of a carbon-hydrogen bond with a carbon-fluorine bond. This method is highly atom-economical and avoids the need for pre-functionalized substrates. rsc.org Recent advancements have seen the development of various catalytic systems to achieve this transformation with high regioselectivity and efficiency.
Palladium-catalyzed C-H fluorination has emerged as a particularly effective method. For instance, the use of a Pd(II)/Pd(IV) catalytic cycle has enabled the fluorination of β-methylene C(sp³)–H bonds in α-amino acid derivatives. beilstein-journals.org Similarly, palladium catalysts have been employed for the direct ortho-fluorination of 2-arylbenzothiazoles and arylpyrazoles using N-fluorobenzenesulfonimide (NFSI) as the fluorine source. rsc.org The choice of directing groups, such as pyrazole or oxazoline, can strongly influence the reaction's yield and regioselectivity. rsc.org For example, while 2-(4-methyl-1H-pyrazol-1-yl)benzonitrile can be fluorinated in good yield, its 3-methyl-substituted counterpart gives a much lower yield, and the 5-methyl-substituted analogue fails to react. rsc.org
Copper catalysts also play a significant role in C-H fluorination. beilstein-journals.org Copper-mediated fluorination of arylpotassium trifluoroborates has been demonstrated, offering a practical route to nucleophilic fluorination. beilstein-journals.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution is a cornerstone of aromatic chemistry and a widely used method for introducing fluorine and other functionalities onto aromatic rings. core.ac.uk The reaction typically involves the displacement of a leaving group, often a halide, by a nucleophile. In the context of synthesizing fluorinated benzonitriles, SNAr reactions are crucial.
The reaction of a suitably activated aryl fluoride with a nucleophile can lead to the desired product. For example, the reaction between 4'-fluorobenzonitrile and piperazine is a model SNAr reaction, though it can be complicated by the formation of double addition products. whiterose.ac.uk The efficiency of SNAr reactions is highly dependent on the solvent and reaction conditions. whiterose.ac.uk For instance, dimethyl sulfoxide (DMSO) is often used as a solvent due to its ability to solubilize reactants and stabilize the intermediate Meisenheimer complex. whiterose.ac.uk However, high temperatures can lead to DMSO decomposition. whiterose.ac.uk
A significant challenge in SNAr reactions that generate fluoride ions is the formation of hydrofluoric acid (HF), which can etch glass reactors. whiterose.ac.uk To mitigate this, strategies such as using potassium carbonate to neutralize HF have been employed. whiterose.ac.uk A more "green" approach involves using calcium propionate as an in situ scrubber for HF, which precipitates as calcium fluoride and can be easily removed. researchgate.net
The following table summarizes key aspects of late-stage functionalization approaches:
Approach | Catalyst/Reagent | Substrate Example | Key Features |
C-H Fluorination | Pd(OAc)₂ / NFSI | 2-Arylpyrazoles | Direct fluorination, regioselectivity influenced by directing groups. rsc.org |
C-H Fluorination | Cu(OTf)₂ / KF | Arylpotassium trifluoroborates | Nucleophilic fluorination. beilstein-journals.orgnih.gov |
SNAr | K₂CO₃ | 4'-Fluorobenzonitrile and piperazine | Formation of C-N bonds, potential for side products. whiterose.ac.uk |
SNAr with HF Scrubber | Calcium Propionate | Aryl fluorides and amines | Environmentally benign removal of HF byproduct. researchgate.net |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of this compound and its analogues to develop more sustainable and environmentally friendly methods.
The development of efficient and recyclable catalysts is a central tenet of green chemistry. In the context of fluorination reactions, significant effort has been directed towards creating catalysts that operate under mild conditions and can be easily separated from the reaction mixture.
As mentioned previously, palladium and copper complexes are prominent catalysts in C-H fluorination. beilstein-journals.orgrsc.org The optimization of these catalysts involves tuning the ligands and reaction conditions to enhance activity and selectivity. For example, the use of specific ligands like L-proline can promote palladium-catalyzed ortho-C-H fluorination. rsc.org The choice of the palladium precursor, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can also significantly impact the reaction's efficiency. rsc.org
Nickel catalysts have also been explored for C-H fluorination. For instance, a simple NiSO₄ catalyst, without the need for additional ligands or additives, has been shown to effectively catalyze the C5-fluorination of 8-amidoquinolines. rsc.org
The following table provides examples of catalyst systems used in the synthesis of fluorinated aromatics:
Catalyst | Reaction Type | Fluorine Source | Key Advantage |
Pd(OAc)₂ | C-H Fluorination | NFSI | Low-cost and readily available catalyst. rsc.org |
Cu(OTf)₂ | Nucleophilic Fluorination | KF | Enables fluorination of aryl boronic acid derivatives. beilstein-journals.orgnih.gov |
NiSO₄ | C-H Fluorination | NFSI | Simple, ligand-free catalytic system. rsc.org |
ZrCl₄ | C-H Fluorination | NFSI | Effective Lewis acid catalyst for directed fluorination. rsc.org |
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, renewable, and easily recyclable.
In SNAr reactions for the synthesis of fluorinated compounds, a screen of green solvents has been evaluated. whiterose.ac.uk While traditional solvents like DMSO are effective, efforts are underway to replace them with more environmentally benign alternatives. whiterose.ac.uk Water has been explored as a solvent for SNAr reactions of heteroaryl chlorides with amines, demonstrating that transition-metal-free reactions can be performed under green conditions. researchgate.net
Reaction condition optimization also plays a crucial role in improving the sustainability of a synthesis. This includes minimizing reaction times, reducing temperatures, and lowering the amount of reagents and catalysts used. For instance, in the synthesis of 2,6-difluoro-4-hydroxybenzonitrile from 3,5-difluoroaniline, optimization of the diazotization hydrolysis step was crucial for achieving a high yield under mild conditions. researchgate.net Similarly, the use of superheated conditions in flow chemistry has been shown to increase the yield of SNAr reactions and reduce reaction times. researchgate.net
The table below highlights the optimization of reaction conditions for improved sustainability:
Reaction | Parameter Optimized | Traditional Condition | Greener Alternative |
SNAr | Solvent | DMSO | Water whiterose.ac.ukresearchgate.net |
Diazotization Hydrolysis | Reaction Conditions | Harsh conditions | Mild conditions with optimized reagent ratios researchgate.net |
SNAr | Reaction Time | Long batch reaction times (18-24 hours) | Shorter times in flow chemistry whiterose.ac.ukresearchgate.net |
SNAr | Byproduct Management | HF etching of glassware | In situ HF scrubbing with calcium propionate whiterose.ac.ukresearchgate.net |
Q & A
Q. Critical Conditions :
- Temperature control during fluorination (0–25°C) minimizes side reactions.
- Solvent polarity (e.g., DMF for nitrile formation) enhances reaction efficiency .
Basic: How is this compound characterized using spectroscopic and chromatographic methods?
Answer:
- NMR : ¹⁹F NMR identifies fluorine chemical shifts (~-110 to -120 ppm for aromatic F). ¹H NMR resolves hydroxyl protons (~5–6 ppm, broad) and aromatic protons (J-coupling ~8–10 Hz) .
- IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .
- HPLC-MS : Reversed-phase C18 columns with ESI-MS detect molecular ion [M+H]⁺ at m/z 138.1 (C₇H₄FNO) .
Advanced: What strategies are effective for regioselective functionalization of this compound in cross-coupling reactions?
Answer:
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/K₂CO₃. The fluorine atom directs coupling to the para position relative to the nitrile group .
- Buchwald-Hartwig Amination : Pd₂(dba)₃/Xantphos catalyzes amination at the meta position (relative to hydroxyl), requiring anhydrous toluene at 110°C .
Note : Steric hindrance from the hydroxyl group may necessitate bulky ligands (e.g., t-BuBrettPhos) to enhance selectivity .
Advanced: How do the positions of fluorine and hydroxyl groups affect the compound’s reactivity and interactions in biological systems?
Answer:
- Electronic Effects : The electron-withdrawing fluorine increases the acidity of the hydroxyl group (pKa ~8–9), enhancing hydrogen-bonding potential with biological targets .
- Steric Effects : Ortho-substitution of fluorine and hydroxyl groups creates a planar structure, favoring π-π stacking in enzyme active sites (e.g., kinase inhibitors) .
- Comparative Studies : Analogues like 3-Fluoro-6-hydroxy-2-methylbenzonitrile show reduced bioactivity due to methyl group steric interference .
Basic: What are the common derivatives of this compound, and how are they synthesized?
Answer:
- Oxidation : Using KMnO₄/H₂SO₄ yields 2-fluoro-6-hydroxybenzaldehyde (reflux, 12h) .
- Reduction : LiAlH₄ in anhydrous ether reduces the nitrile to 2-fluoro-6-hydroxybenzylamine .
- Substitution : Sodium azide in DMF replaces the hydroxyl group with azide (SNAr mechanism, 80°C) .
Advanced: What analytical approaches resolve contradictions in reported reaction outcomes for substitutions on this compound?
Answer:
- HPLC-PDA : Quantifies regioselectivity in substitution products (e.g., para vs. meta nitro derivatives) .
- Kinetic Studies : Variable-temperature ¹⁹F NMR monitors reaction progress to identify intermediates causing divergent pathways .
- DFT Calculations : Predicts activation barriers for competing pathways (e.g., nitrile vs. hydroxyl group reactivity) .
Advanced: How can computational modeling optimize the design of this compound-based probes for enzyme inhibition?
Answer:
- Docking Simulations (AutoDock Vina) : Screen binding poses in target enzymes (e.g., cytochrome P450) to prioritize derivatives with optimal hydrogen-bonding and steric fit .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict inhibitory potency .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.